5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to a class of heterocyclic molecules featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenyl group, a 4-(4-fluorophenyl)piperazine moiety, and an ethyl chain at position 2. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- 3-Chlorophenyl group: Enhances lipophilicity and influences steric interactions.
- 4-(4-Fluorophenyl)piperazine: Contributes to receptor binding affinity, particularly in neurotransmitter or enzyme targets.
- Ethyl substituent: Modifies metabolic stability and solubility.
The compound’s molecular formula is C₂₄H₂₃ClFN₅OS, with a molecular weight of 495.99 g/mol.
Properties
IUPAC Name |
5-[(3-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-4-3-5-16(24)14-15)29-12-10-28(11-13-29)18-8-6-17(25)7-9-18/h3-9,14,20,31H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQQBPKVMBUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the piperazine and aromatic substituents. Common reagents used in these steps include halogenated aromatic compounds, piperazine derivatives, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials, coatings, and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The following compounds share structural motifs but differ in substituents, significantly altering their physicochemical and biological properties:
Key Observations:
Ethoxy-methoxy substitutions (as in ) introduce steric hindrance and polarity, altering solubility and metabolic pathways.
Halogen Effects :
Pharmacological Implications from Analog Studies
- Antimicrobial Activity : A chlorophenyl-thiazole derivative () demonstrated antimicrobial properties, suggesting that halogen choice (Cl vs. F) modulates bioactivity. The target compound’s fluorophenyl group may reduce toxicity while retaining efficacy .
- Enzyme Binding : Triazole-containing compounds (e.g., ) show affinity for fungal cytochrome P450 enzymes (e.g., 14-α-demethylase). The target’s fluorophenylpiperazine may similarly interact with heme-containing enzymes .
Biological Activity
5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole ring fused with a triazole moiety and substituted with piperazine and chlorophenyl groups. The molecular formula is with a molecular weight of approximately 484.9 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiazole and triazole have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital enzymes .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly noteworthy as it suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds ranged from 0.63 µM to 6.28 µM, indicating strong inhibitory effects compared to standard references .
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound have revealed its potential to inhibit tumor cell proliferation. Compounds containing piperazine and thiazole moieties are known for their cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases or by disrupting mitochondrial function .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that modifications similar to those in this compound enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibited MIC values as low as 0.5 µg/mL against resistant strains .
Case Study 2: Enzyme Inhibition Profile
Another research focused on the enzyme inhibition profile of compounds related to the target molecule highlighted its potential as a urease inhibitor. The study reported that the compound exhibited an IC50 value of 2.14 µM against urease, significantly lower than the reference standard (IC50 = 21.25 µM). This finding supports the hypothesis that structural modifications can lead to enhanced pharmacological properties .
Summary of Findings
| Activity | IC50 Values | Reference Standard |
|---|---|---|
| Acetylcholinesterase | 0.63 - 6.28 µM | Thiourea (21.25 µM) |
| Urease | 2.14 µM | Thiourea (21.25 µM) |
| Antibacterial (MIC) | 0.5 µg/mL | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
